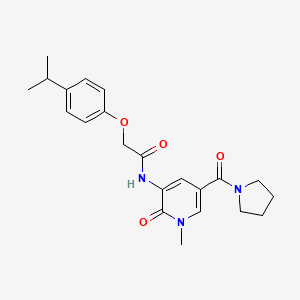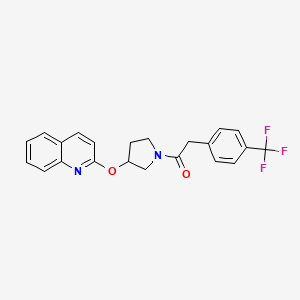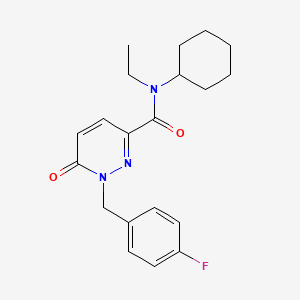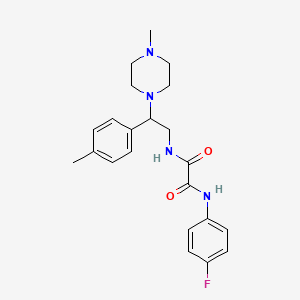
2-(3,4-二氟苯基)-1-(4-氟苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific fluorinated benzaldehydes and acetophenones in the presence of base catalysts, utilizing Claisen-Schmidt condensation reactions. The synthesis process is tailored to introduce fluorine atoms at strategic positions on the aromatic rings, enhancing the compound's properties such as reactivity, stability, and potential biological activity.
Molecular Structure Analysis
The molecular structure of "2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone" and its analogs has been studied using various spectroscopic and theoretical methods. These studies reveal the planarity of the core structure and the electronic distribution across the molecule. Techniques like FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the vibrational frequencies, molecular orbitals, and electrostatic potential, highlighting the reactivity and stability of the molecule (Mary et al., 2015).
科学研究应用
荧光化学传感器的开发
2-(3,4-二氟苯基)-1-(4-氟苯基)乙酮在荧光化学传感器的开发中具有潜在的应用。这些化学传感器旨在检测各种分析物,包括金属离子、阴离子和中性分子。这些化学传感器的高选择性和灵敏度特别引人注目,使它们在环境监测和生化分析中不可或缺。这一领域的研究强调了调节这些化学传感器的感知选择性和灵敏度的机会,有望在各种环境中检测和定量化学物质(Roy, 2021)的进展。
制药化合物关键中间体的合成
该化合物还可作为合成制药化合物的前体或关键中间体。例如,它参与合成2-氟-4-溴联苯,这是制造非甾体类抗炎镇痛物质氟比洛芬的关键中间体。克服合成这些中间体的挑战和创新,包括克服与某些试剂相关的高成本和环境问题,对于制药行业的可持续和高效生产至关重要(Qiu et al., 2009)。
环境降解研究
对多氟烷基化学品的环境降解研究突显了了解类似2-(3,4-二氟苯基)-1-(4-氟苯基)乙酮在环境中命运的重要性。这些研究侧重于氟化合物的微生物降解途径和环境持久性,为管理和减轻这类化学品的环境影响提供了见解(Liu & Avendaño, 2013)。
先进材料的开发
对先进材料(如氟聚合物)的开发研究依赖于了解和操纵氟化合物的性质。这些材料的独特物理化学性质,如化学惰性和热稳定性,使它们适用于各种应用,包括涂料、润滑和医疗器械。这一领域的研究旨在探索这些材料的合成、表征和应用,用于工业和消费品(Puts et al., 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCJXDXDWCFLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)



![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)


